![molecular formula C15H14Cl2N2O4S B2556099 2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-39-7](/img/structure/B2556099.png)
2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, also known as 2-DCPA-DMS, is a sulfamate-based inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme found in the brain and nervous system, and is responsible for breaking down the neurotransmitter acetylcholine, which is important for proper functioning of the nervous system and brain. 2-DCPA-DMS is a potent, selective, and reversible inhibitor of AChE, meaning it can block the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels in the brain and nervous system.
Aplicaciones Científicas De Investigación
Biodegradation and Remediation
The compound, belonging to the phenylurea herbicide family like diuron, is noted for its persistence in the environment due to strong soil adsorption and slow degradation. However, research has explored bioremediation techniques to enhance its bioavailability and degradation in contaminated soils. For example, a cyclodextrin-based bioremediation technology has shown promise in enhancing the mineralization of diuron, a related compound, in soil systems, suggesting potential applications for 2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate as well (Villaverde et al., 2012). Similarly, microorganisms isolated from long-term-treated sugarcane-cultivated soils have been identified to degrade diuron, providing insights into natural degradation pathways and bioremediation potential for similar compounds (Ngigi et al., 2011).
Chemical Degradation and Environmental Impact
Studies on the chemical degradation of diuron have provided insights into the environmental behavior and degradation pathways of similar phenylurea herbicides. These studies highlight the influence of factors like pH, temperature, and buffer concentration on the degradation process, shedding light on the environmental fate of these compounds (Salvestrini et al., 2002). Additionally, research on the removal of diuron under Catalytic Wet Air Oxidation conditions, although not entirely successful, provides a foundation for exploring alternative degradation methods for related compounds (Carrier et al., 2009).
Synthetic Applications in Chemistry
The structural features of this compound and related compounds have implications in synthetic chemistry. For instance, the synthesis of N-acyl anthranilic acids from anilides via Pd(II)-catalyzed C-H carboxylation demonstrates the utility of similar structures in constructing biologically significant molecules (Giri et al., 2010). Moreover, studies on the stereocontrolled formation of beta-glucosides and related linkages highlight the significance of certain structural motifs in influencing reaction selectivity and outcomes, relevant to the synthesis of complex molecules (Crich & Jayalath, 2005).
Photolytic and Catalytic Studies
Photolytic studies on similar compounds, like 4-chloroaniline and its N,N-dimethyl derivative, provide insights into the generation and reactivity of cationic species, which are essential for understanding the photochemical behavior of organic compounds in various media (Guizzardi et al., 2001). In addition, research on the synthesis and catalytic applications of amidosulfonate-tagged biphenyl phosphines in the Suzuki–Miyaura reaction demonstrates the potential of similar structural frameworks in facilitating organic transformations in aqueous media (Schulz et al., 2015).
Propiedades
IUPAC Name |
[2-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-6-4-3-5-11(14)15(20)18-10-7-8-12(16)13(17)9-10/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIAOMKGNCUQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)
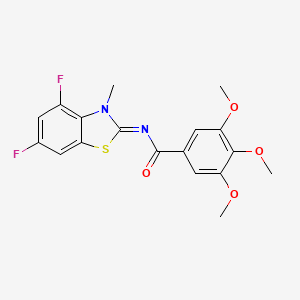
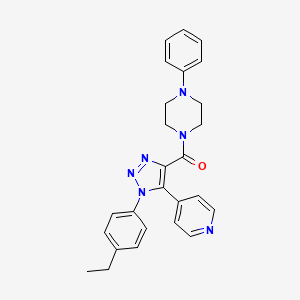
![4-oxo-4H,5H,6H,7H-furo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2556025.png)
![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)
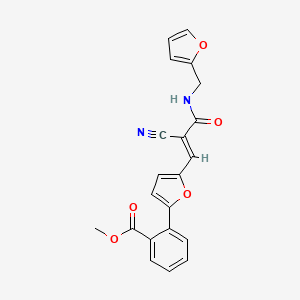
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)
![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)
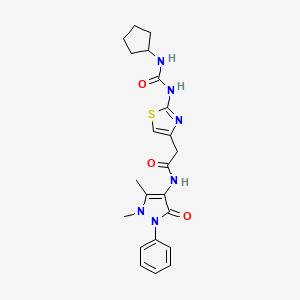
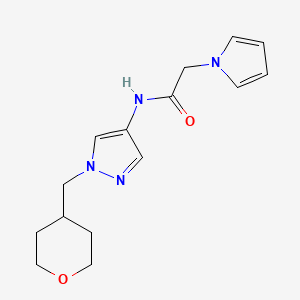
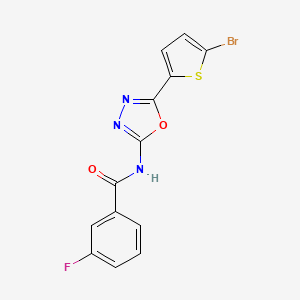
![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)